BenchChemオンラインストアへようこそ!

1-(9H-purin-6-yl)piperidine-3-carboxylic acid

Medicinal Chemistry Physical Chemistry Ionization

This 3-carboxylic acid regioisomer (CAS 887833-26-3) delivers predictable pKa 4.18 for aqueous amide coupling, unlike the 4-isomer (pKa 4.30). The distinct spatial orientation enables precise SAR exploration of purine-based kinase inhibitors. Procure 98%+ pharmaceutical-grade material or ≥95% research-grade to ensure batch consistency and avoid isomeric contamination in biological assays.

Molecular Formula C11H13N5O2
Molecular Weight 247.258
CAS No. 887833-26-3
Cat. No. B2732749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(9H-purin-6-yl)piperidine-3-carboxylic acid
CAS887833-26-3
Molecular FormulaC11H13N5O2
Molecular Weight247.258
Structural Identifiers
SMILESC1CC(CN(C1)C2=NC=NC3=C2NC=N3)C(=O)O
InChIInChI=1S/C11H13N5O2/c17-11(18)7-2-1-3-16(4-7)10-8-9(13-5-12-8)14-6-15-10/h5-7H,1-4H2,(H,17,18)(H,12,13,14,15)
InChIKeyPPKAGOAFAMLFQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Technical Baseline: 1-(9H-purin-6-yl)piperidine-3-carboxylic acid (CAS 887833-26-3) – A Regiospecific Purine-Piperidine Carboxylic Acid Building Block


1-(9H-purin-6-yl)piperidine-3-carboxylic acid (CAS 887833-26-3; MF: C₁₁H₁₃N₅O₂; MW: 247.25) is a heterocyclic building block comprising a purine core linked at the 6‑position to a piperidine ring bearing a carboxylic acid at the 3‑position . Its predicted physicochemical profile includes a boiling point of 619.5 ± 55.0 °C, density of 1.5 ± 0.1 g/cm³, and a pKa of 4.18 ± 0.20 . This regiospecific isomer serves as an intermediate in the synthesis of purine-based kinase inhibitors and adenosine receptor modulators, where the carboxylic acid handle enables amide coupling and further functionalization [1].

Why 1-(9H-purin-6-yl)piperidine-3-carboxylic acid Cannot Be Casually Substituted with In-Class Purine-Piperidine Carboxylic Acids


Purine-piperidine carboxylic acids exist as regioisomers (2‑, 3‑, and 4‑carboxylic acid derivatives) that exhibit measurable differences in acidity and spatial orientation of the reactive carboxyl group. For 1-(9H-purin-6-yl)piperidine-3-carboxylic acid (CAS 887833-26-3), the carboxyl group is positioned at the 3‑position of the piperidine ring, conferring a predicted pKa of 4.18 ± 0.20 . In contrast, the 4‑carboxylic acid isomer (CAS 887833-27-4) displays a higher pKa of 4.30 ± 0.20, reflecting altered electronic environment and hydrogen-bonding capacity . These regioisomeric differences directly impact coupling efficiency in amide bond formation and may affect the binding conformation of downstream kinase inhibitor candidates [1]. Generic substitution with an incorrect isomer introduces uncontrolled variables in structure-activity relationship (SAR) studies, potentially invalidating comparative biological data.

Quantitative Differentiation Evidence for 1-(9H-purin-6-yl)piperidine-3-carboxylic acid Versus Comparator Regioisomers


Acidity Constant (pKa) Differentiates the 3‑Carboxylic Acid from the 4‑Carboxylic Acid Regioisomer

The 3‑carboxylic acid regioisomer (CAS 887833-26-3) exhibits a predicted pKa of 4.18 ± 0.20, whereas the 4‑carboxylic acid comparator (CAS 887833-27-4) displays a higher predicted pKa of 4.30 ± 0.20 . This 0.12‑unit difference in acidity arises from the distinct electronic and steric environments of the carboxyl group on the piperidine ring and can influence protonation state under physiological pH, thereby affecting solubility and reactivity in aqueous coupling reactions.

Medicinal Chemistry Physical Chemistry Ionization

Vendor-Supplied Purity Grade Distinguishes Research-Grade from Pharmaceutical-Grade Material

Commercial offerings of 1-(9H-purin-6-yl)piperidine-3-carboxylic acid vary significantly in certified purity. Leyan provides a 95% purity grade suitable for exploratory synthetic work , while ChemicalBook lists a 98%+ purity grade from certain suppliers, optionally packaged in quantities up to 100 kg and designated as "pharmaceutical grade" . This 3‑percentage‑point purity differential is meaningful for applications requiring low impurity profiles, such as late‑stage intermediate in GMP‑adjacent synthesis or analytical reference standard preparation.

Procurement Quality Control Synthetic Intermediate

Regiospecific Scaffold for Purine-Based Kinase Inhibitor Synthesis

The 3‑carboxylic acid regioisomer serves as a foundational scaffold within the broader chemical space claimed in WO2008075109A1, which discloses purine‑piperidine carboxylic acids as inhibitors of protein kinase B (PKB/Akt) and protein kinase A (PKA) [1]. While no direct IC₅₀ data are available for the unsubstituted 3‑carboxylic acid itself, the patent establishes that the purine‑6‑yl‑piperidine‑carboxylic acid motif is essential for kinase binding, and that the regioisomeric position of the carboxylic acid dictates the vector of amide‑linked substituents critical for potency optimization. The 3‑position offers a distinct exit vector compared to the 4‑position, potentially enabling access to different kinase sub‑pockets in follow‑on SAR campaigns.

Kinase Inhibition Drug Discovery Chemical Biology

Predicted Physicochemical Equivalence with Regioisomers Except in Ionization

Despite differing pKa values, 1-(9H-purin-6-yl)piperidine-3-carboxylic acid shares identical predicted boiling point (619.5 ± 55.0 °C) and density (1.5 ± 0.1 g/cm³) with the 4‑carboxylic acid regioisomer [1]. This profile indicates that while ionization behavior differs, bulk physical properties relevant to handling and storage remain consistent across regioisomers. Users selecting the 3‑carboxylic acid for its specific pKa can expect equivalent thermal stability and material density as the more widely referenced 4‑isomer.

Physicochemical Properties Formulation Process Chemistry

Commercial Availability in Research Quantities Up to 100 kg

The compound is commercially available in a range of sizes from 250 mg to 100 kg, with at least one supplier (ChemicalBook listing) offering pharmaceutical‑grade material in bulk quantities up to 100 kg . Leyan offers 250 mg and 1 g packs from stock, with larger quantities (5 g to 25 g) available upon request . This scalable availability contrasts with many specialized purine‑piperidine derivatives that are limited to milligram‑scale custom synthesis, making the 3‑carboxylic acid regioisomer a practical choice for programs transitioning from discovery to preclinical development.

Supply Chain Scale‑Up Procurement

Defined Application Scenarios for 1-(9H-purin-6-yl)piperidine-3-carboxylic acid Based on Quantified Differentiation


Amide Coupling at the 3‑Position for Regiospecific Kinase Inhibitor Library Synthesis

Use 1-(9H-purin-6-yl)piperidine-3-carboxylic acid as a carboxylic acid handle for amide bond formation with diverse amine libraries. The 3‑carboxylate position provides a distinct spatial vector compared to the 4‑carboxylic acid regioisomer, enabling exploration of SAR around the piperidine ring orientation within the ATP‑binding pocket of PKB/Akt or PKA kinases, as suggested by the purine‑piperidine carboxylic acid class disclosed in WO2008075109A1 . The predicted pKa of 4.18 indicates a slightly more acidic proton than the 4‑isomer, which may favor aqueous coupling conditions using water‑soluble carbodiimides [1].

pH‑Dependent Solubility Studies Leveraging Regiospecific pKa

Employ the compound in formulation and pre‑formulation studies that require precise control of ionization state. The predicted pKa of 4.18 ± 0.20 places the carboxyl group predominantly in the carboxylate form at physiological pH 7.4, whereas the 4‑carboxylic acid comparator (pKa 4.30) will exhibit a slightly higher fraction of protonated species [1]. This measurable difference can be exploited to tune aqueous solubility and salt formation behavior in multi‑component formulations.

Pharmaceutical‑Grade Intermediate for GMP‑Adjacent Synthesis

Procure the 98%+ purity grade from qualified suppliers to serve as a late‑stage intermediate in the synthesis of purine‑based clinical candidates. The availability of pharmaceutical‑grade material in quantities up to 100 kg supports campaigns that require low impurity profiles and batch‑to‑batch consistency. The 3‑percentage‑point purity advantage over the 95% research grade [1] reduces the burden of post‑reaction purification and minimizes the risk of impurity‑driven off‑target effects in subsequent biological assays.

Regioisomer Purity Validation in Medicinal Chemistry SAR

Use the compound as a reference standard to confirm regioisomeric purity of synthesized derivatives. The distinct pKa (4.18) and retention characteristics of the 3‑carboxylic acid regioisomer allow chromatographic separation from the 2‑ and 4‑carboxylic acid contaminants. Procurement of certified regioisomer ensures that SAR data are attributed exclusively to the intended 3‑substitution pattern, avoiding confounding results from isomeric impurities .

Quote Request

Request a Quote for 1-(9H-purin-6-yl)piperidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.